N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a dimethylaminopropyl chain, and a 2,5-dioxopyrrolidin-1-yl acetamide moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The benzothiazole scaffold is known for antimicrobial, anticancer, and anti-inflammatory properties, while the dioxopyrrolidinyl group may act as a reactive electrophile for covalent target engagement .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S.ClH/c1-21(2)8-3-9-22(17(26)11-23-15(24)6-7-16(23)25)18-20-13-5-4-12(19)10-14(13)27-18;/h4-5,10H,3,6-9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVMHUPZENETLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CN3C(=O)CCC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes a dimethylamino group, a pyrrolidinone ring, and a benzothiazole moiety, suggests diverse applications in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Composition
- Molecular Formula : C19H25ClN4O3S
- Molecular Weight : 424.9 g/mol
- IUPAC Name : N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide; hydrochloride
Structural Features
The compound features:
- A dimethylamino group that enhances solubility and biological activity.
- A pyrrolidinone ring that may contribute to its interaction with biological targets.
- A benzothiazole moiety , known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It is hypothesized to bind to various receptors, modulating signal transduction pathways.
- Antitumor Activity : Preliminary studies indicate potential antiproliferative effects against cancer cell lines.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 8.78 ± 3.62 |
| NCI-H358 (Lung) | 6.68 ± 15 |
| MDA-MB-231 (Breast) | 19.94 ± 2.19 |
These results suggest that the compound exhibits significant activity in two-dimensional (2D) cultures but shows reduced efficacy in three-dimensional (3D) cultures, indicating a need for further investigation into its mechanism of action and formulation strategies .
Synthesis and Evaluation
A study conducted on related compounds demonstrated that modifications in the benzothiazole structure can significantly impact biological activity. For instance, derivatives with nitro or chloro substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts . This highlights the importance of structural optimization in developing effective therapeutic agents.
Clinical Implications
The potential application of this compound in treating various cancers is being investigated. The promising results from preliminary assays suggest that it could be developed as part of a combination therapy or as a lead compound for further drug development efforts targeting specific tumor types .
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- Research indicates that derivatives of the compound exhibit significant anticonvulsant properties. In preclinical studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, certain derivatives demonstrated effective doses (ED50) ranging from 32.08 mg/kg to 40.34 mg/kg, suggesting potential for treating epilepsy.
-
Antimicrobial Properties
- The compound's benzothiazole component is associated with antimicrobial activity. Studies have shown that it exhibits strong inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ampicillin. This suggests its potential as a lead compound in developing new antimicrobial agents .
- Anti-inflammatory Potential
Molecular Docking Studies
Molecular docking studies are crucial for understanding how the compound interacts with biological targets:
- Binding Affinities : The compound shows binding affinities comparable to known inhibitors, indicating its potential as a lead compound in drug discovery.
- Active Site Interactions : Specific interactions with enzyme active sites relevant to disease pathways have been identified, particularly in the context of antimicrobial resistance .
Case Study 1: Anticonvulsant Efficacy
In a controlled preclinical study involving various derivatives of the compound, significant reductions in seizure frequency and duration were observed in animal models. This establishes a therapeutic window for further clinical exploration in treating epilepsy.
Case Study 2: Antimicrobial Resistance
Another study focused on the efficacy of the compound against multi-drug resistant bacterial strains. Results indicated that it could serve as a template for developing new antimicrobial agents effective against resistant organisms, highlighting its potential role in combating antibiotic resistance .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique combination of a 6-fluorobenzo[d]thiazol-2-yl group and dimethylaminopropyl chain distinguishes it from analogs. Key comparisons include:
Key Observations:
- Fluorine vs. Methoxy Substitution : The 6-fluoro group in the target compound likely enhances lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., 1052537-38-8), which may exhibit different electronic and steric interactions with biological targets .
- Amine Chain Variations: The dimethylaminopropyl chain may improve solubility and membrane permeability relative to diethylaminoethyl (e.g., 4a in ) or morpholine-containing chains (e.g., 6c–f in ) .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, similar to piperidine/pyrrolidine derivatives in .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves coupling a 6-fluorobenzo[d]thiazol-2-amine derivative with a pyrrolidine-dione-containing intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in dimethylformamide (DMF) at 0–25°C for 12–24 hours .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity . Optimization focuses on temperature control (e.g., avoiding side reactions at >40°C) and catalyst screening (e.g., potassium carbonate for deprotonation) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorobenzo-thiazole protons at δ 7.2–8.1 ppm) and confirms amide bond formation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 495.18) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve yield and reproducibility in synthesis?
Apply factorial design to screen variables:
- Factors : Temperature (25–60°C), solvent ratio (DMF/H₂O), and catalyst loading (1–5 mol%).
- Response surface modeling : Identifies optimal conditions (e.g., 45°C, 3:1 DMF/H₂O, 3 mol% catalyst increases yield from 60% to 85%) .
- Robustness testing : Replicate reactions under edge conditions to ensure consistency .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Verify compound integrity via HPLC and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) .
- Structural analogs : Compare activity with derivatives (e.g., 6-chloro vs. 6-fluoro substituents) to isolate substituent effects .
Q. What computational strategies predict target binding and selectivity?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or PI3K), prioritizing hydrogen bonds with the acetamide group .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Pharmacophore mapping : Align with known inhibitors to identify critical hydrophobic/electrostatic features .
Q. How to evaluate hydrolytic stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; monitor via LC-MS for decomposition products (e.g., free benzo-thiazole) .
- Excipient compatibility : Test with cyclodextrins or PEGs to enhance stability in formulations .
Methodological Guidelines
- Synthesis : Prioritize stepwise optimization using DoE and real-time monitoring (e.g., in situ FTIR for reaction progress) .
- Characterization : Combine orthogonal techniques (X-ray crystallography for absolute configuration if crystals form) .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate targets via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
